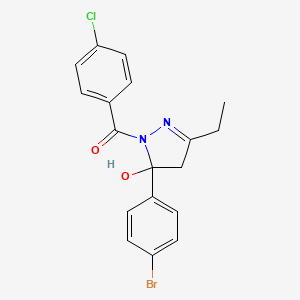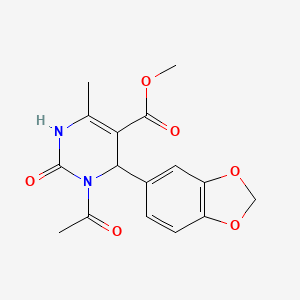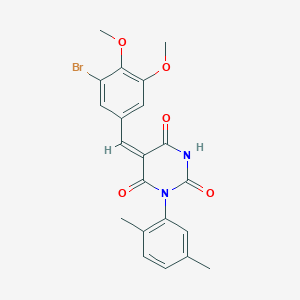![molecular formula C22H15BrN2O2 B4981445 3-[5-(4-bromophenyl)-2-furyl]-N-8-quinolinylacrylamide](/img/structure/B4981445.png)
3-[5-(4-bromophenyl)-2-furyl]-N-8-quinolinylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-bromophenyl)-2-furyl]-N-8-quinolinylacrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Q-VD-OPh and is a small molecule inhibitor that has been found to have anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The mechanism of action of Q-VD-OPh involves the inhibition of caspase-3 and caspase-7, which are enzymes involved in the apoptotic pathway. This inhibition prevents the activation of downstream apoptotic events, leading to the suppression of apoptosis. In addition, Q-VD-OPh has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β by inhibiting the activation of the NLRP3 inflammasome. This inhibition prevents the release of pro-inflammatory cytokines, leading to the suppression of inflammation.
Biochemical and Physiological Effects:
Q-VD-OPh has been found to have various biochemical and physiological effects. In vitro studies have shown that Q-VD-OPh inhibits the activation of caspase-3 and caspase-7, leading to the suppression of apoptosis. This compound has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, leading to the suppression of inflammation. In addition, Q-VD-OPh has been found to inhibit the replication of viruses such as HIV-1 and influenza A, leading to the suppression of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Q-VD-OPh in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, Q-VD-OPh has been found to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one of the limitations of using Q-VD-OPh in lab experiments is that it has limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of Q-VD-OPh. One direction is to investigate the potential applications of Q-VD-OPh in the treatment of viral infections such as COVID-19. Another direction is to investigate the potential applications of Q-VD-OPh in the treatment of autoimmune diseases such as rheumatoid arthritis. In addition, future research can focus on optimizing the synthesis method of Q-VD-OPh to improve its yield and purity.
Méthodes De Synthèse
The synthesis method of 3-[5-(4-bromophenyl)-2-furyl]-N-8-quinolinylacrylamide involves the reaction of 4-bromophenyl-2-furan carboxylic acid with 8-aminoquinoline in the presence of thionyl chloride. The resulting intermediate is then reacted with acryloyl chloride to produce the final product. This method has been optimized to produce high yields of Q-VD-OPh with minimal impurities.
Applications De Recherche Scientifique
Q-VD-OPh has been extensively studied in scientific research due to its potential applications in various fields. In the field of cancer research, Q-VD-OPh has been found to have anti-tumor properties by inhibiting caspase-3 and caspase-7, which are enzymes involved in the apoptotic pathway. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, Q-VD-OPh has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV-1 and influenza A.
Propriétés
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-17-8-6-15(7-9-17)20-12-10-18(27-20)11-13-21(26)25-19-5-1-3-16-4-2-14-24-22(16)19/h1-14H,(H,25,26)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKIVTUHIOLUQI-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C=CC3=CC=C(O3)C4=CC=C(C=C4)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)NC(=O)/C=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B4981366.png)
![5-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B4981371.png)
![1,4-phenylene bis[2-(3-ethynylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4981380.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4981385.png)

![4-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4981396.png)
![4,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}pyrimidine](/img/structure/B4981415.png)
![ethyl 1-(dibenzo[b,d]furan-4-ylmethyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4981420.png)

![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4981443.png)
![1-(2-methylphenyl)-4-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4981454.png)
![N-[2-(methylthio)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4981461.png)

![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4981486.png)